molecular formula C16H12O5 B14010347 2-Hydroxy-2-(4-methoxybenzoyl)-1-benzofuran-3(2h)-one CAS No. 92965-21-4

2-Hydroxy-2-(4-methoxybenzoyl)-1-benzofuran-3(2h)-one

Cat. No.: B14010347
CAS No.: 92965-21-4
M. Wt: 284.26 g/mol
InChI Key: KKXGJWOVAOLBEV-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(4-methoxybenzoyl)-1-benzofuran-3(2H)-one is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(4-methoxybenzoyl)-1-benzofuran-3(2H)-one typically involves the reaction of 4-methoxybenzoyl chloride with 2-hydroxybenzofuran under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(4-methoxybenzoyl)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.

Scientific Research Applications

2-Hydroxy-2-(4-methoxybenzoyl)-1-benzofuran-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism by which 2-Hydroxy-2-(4-methoxybenzoyl)-1-benzofuran-3(2H)-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methoxybenzophenone: Known for its use as a UV absorber.

    2-Hydroxy-4-methylbenzoic acid: Used in various chemical syntheses.

    2-Hydroxy-4-methoxybenzaldehyde: Utilized in the synthesis of pharmaceuticals and fragrances.

Uniqueness

2-Hydroxy-2-(4-methoxybenzoyl)-1-benzofuran-3(2H)-one stands out due to its unique benzofuran structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

CAS No.

92965-21-4

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

2-hydroxy-2-(4-methoxybenzoyl)-1-benzofuran-3-one

InChI

InChI=1S/C16H12O5/c1-20-11-8-6-10(7-9-11)14(17)16(19)15(18)12-4-2-3-5-13(12)21-16/h2-9,19H,1H3

InChI Key

KKXGJWOVAOLBEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2(C(=O)C3=CC=CC=C3O2)O

Origin of Product

United States

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